molecular formula C34H42N2O6 B2597915 ivDde-D-Lys(Fmoc) CAS No. 2308529-94-2

ivDde-D-Lys(Fmoc)

Cat. No. B2597915
CAS RN: 2308529-94-2
M. Wt: 574.718
InChI Key: XHYVKYKHSHULFH-HHHXNRCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“ivDde-D-Lys(Fmoc)” is a building block used in the synthesis of branched, cyclic, and modified peptides by Fmoc Solid Phase Peptide Synthesis (SPPS) . It is an orthogonally-protected lysine derivative based on the hindered Dde variant ivDde .


Synthesis Analysis

The Fmoc group can be removed by treatment with piperidine in DMF, enabling chain extension on the lysine side chain . Once this is complete, the ivDde group is removed with 2% hydrazine in DMF, and the main peptide chain can be extended using normal Fmoc SPPS protocols .


Molecular Structure Analysis

The molecular structure of “ivDde-D-Lys(Fmoc)” is represented by the Hill Formula C₃₄H₄₂N₂O₆ . It has a molecular weight of 574.71 g/mol .


Chemical Reactions Analysis

The side-chain ivDde group is considerably more stable to piperidine than Dde, and is less prone to migrate from protected to unprotected lysine side-chains . When removing ivDde in the presence of allyl-based protecting groups, allyl alcohol should be included in the deprotection solution to prevent reduction of the allyl group .


Physical And Chemical Properties Analysis

“ivDde-D-Lys(Fmoc)” appears as a white to slightly yellow powder . It is soluble in DMF .

Mechanism of Action

IvDde-D-Lys(Fmoc) is a modified lysine derivative that can be incorporated into peptides and proteins. The ivDde group protects the N-terminal amino group of lysine from reacting with other amino acids during the synthesis process. The Fmoc group is used to protect the amino group of lysine from reacting with other reagents during the synthesis process. The modified lysine derivative can form covalent bonds with other amino acids in the peptide chain, which leads to the formation of a peptide or protein.
Biochemical and Physiological Effects:
IvDde-D-Lys(Fmoc) is a modified amino acid that has no known biochemical or physiological effects. This modified amino acid is used in the synthesis of peptides and proteins, and its effects are determined by the properties of the peptide or protein it is incorporated into.

Advantages and Limitations for Lab Experiments

IvDde-D-Lys(Fmoc) has several advantages and limitations for lab experiments. One of the advantages of this modified amino acid is that it is easy to synthesize using a solid-phase peptide synthesis method. IvDde-D-Lys(Fmoc) is also stable and can be stored for long periods without degradation. One of the limitations of this modified amino acid is that it is relatively expensive compared to other amino acids used in peptide synthesis.

Future Directions

There are several future directions for the use of IvDde-D-Lys(Fmoc) in peptide synthesis. One of the future directions is the synthesis of new peptides and proteins with unique properties. IvDde-D-Lys(Fmoc) can be used to synthesize cyclic peptides, which have unique properties and are used in drug discovery. Another future direction is the development of new methods for the synthesis of IvDde-D-Lys(Fmoc) that are more efficient and cost-effective. Finally, IvDde-D-Lys(Fmoc) can be used in the synthesis of peptides and proteins for therapeutic applications, such as the treatment of cancer and other diseases.

Synthesis Methods

IvDde-D-Lys(Fmoc) is synthesized using a solid-phase peptide synthesis method. The synthesis process involves the use of a resin-bound amino acid, which is coupled with a Fmoc-protected lysine derivative. The N-terminal amino group of the lysine derivative is protected with an ivDde group to prevent its reaction with other amino acids during the synthesis process. The Fmoc group is then removed using a base such as piperidine, and the ivDde group is removed using hydrazine. This process yields IvDde-D-Lys(Fmoc).

Scientific Research Applications

IvDde-D-Lys(Fmoc) is widely used in the field of peptide synthesis for the preparation of peptides and proteins. This modified amino acid is used as a building block in the synthesis of various peptides and proteins, including antimicrobial peptides, enzyme inhibitors, and peptide hormones. IvDde-D-Lys(Fmoc) is also used in the synthesis of cyclic peptides, which have unique properties and are used in drug discovery.

Safety and Hazards

According to the Material Safety Data Sheet (MSDS), “ivDde-D-Lys(Fmoc)” is classified as highly hazardous to water . Relatively unreactive organic reagents should be collected in container A. If halogenated, they should be collected in container B .

properties

IUPAC Name

(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)36-27(32(39)40)15-9-10-16-35-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,35,41)(H,39,40)/t27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUYNKHCHODACY-HHHXNRCGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=N[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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